Cas no 1214869-07-4 (N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide)

N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide is a specialized organic compound featuring a unique combination of functional groups, including a dimethylamide moiety, a methylsulfanyl substituent, and a phenylethenesulfonamido linkage. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in synthetic pathways or as a bioactive molecule. The presence of sulfonamide and sulfanyl groups may confer enhanced binding affinity or metabolic stability, making it a candidate for further research in drug development. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's synthetic versatility and potential for derivatization underscore its value in medicinal chemistry and industrial applications.
N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide structure
1214869-07-4 structure
Product name:N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide
CAS No:1214869-07-4
MF:C15H22N2O3S2
MW:342.476781368256
CID:6057500
PubChem ID:43002768

N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26579355
    • N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide
    • Z32013247
    • N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
    • 1214869-07-4
    • Inchi: 1S/C15H22N2O3S2/c1-17(2)15(18)14(9-11-21-3)16-22(19,20)12-10-13-7-5-4-6-8-13/h4-8,10,12,14,16H,9,11H2,1-3H3/b12-10+
    • InChI Key: SPMQARREESCVSM-ZRDIBKRKSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NC(C(N(C)C)=O)CCSC)(=O)=O

Computed Properties

  • Exact Mass: 342.10718492g/mol
  • Monoisotopic Mass: 342.10718492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 100Ų
  • XLogP3: 1.9

N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26579355-0.05g
N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide
1214869-07-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide

Professional Introduction to N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide (CAS No. 1214869-07-4)

N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide, a compound with the CAS number 1214869-07-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including N,N-dimethyl, methylsulfanyl, and phenylethenesulfonamido, contributes to its unique chemical properties and reactivity, making it a valuable candidate for further investigation.

The structural framework of N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide incorporates several key elements that are highly relevant to modern pharmacological research. The methylsulfanyl group, for instance, is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds, while the phenylethenesulfonamido moiety introduces a sulfonamide functionality that is frequently associated with antimicrobial and anti-inflammatory properties. These features make the compound particularly interesting for the development of novel therapeutic agents targeting a wide range of diseases.

In recent years, there has been a growing interest in the synthesis and characterization of sulfonamide derivatives due to their broad spectrum of biological activities. Research has demonstrated that sulfonamides can interact with various biological targets, including enzymes and receptors, leading to therapeutic effects. The compound N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide is no exception, and its potential as a pharmacophore has been explored in several preclinical studies.

One of the most compelling aspects of this compound is its structural diversity, which allows for extensive modifications and derivatization. This flexibility is crucial in drug design, as it enables chemists to optimize the compound's properties for specific therapeutic applications. For example, the introduction of additional functional groups or the alteration of existing ones can significantly influence the compound's pharmacokinetic behavior, binding affinity, and overall efficacy. Such modifications are essential for developing drugs that are both effective and safe for human use.

The synthesis of N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, are often employed to construct the complex molecular framework efficiently. The use of high-purity starting materials and rigorous quality control measures ensures that the final product meets the stringent standards required for pharmaceutical applications.

The biological activity of N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide has been studied in various in vitro and in vivo models. Preliminary results suggest that this compound exhibits promising properties as an antimicrobial agent, particularly against Gram-negative bacteria. The sulfonamide moiety is known to disrupt bacterial cell wall synthesis, while the presence of other functional groups may enhance its ability to penetrate bacterial membranes. These findings are consistent with recent research indicating that sulfonamide derivatives can be effective against drug-resistant strains of bacteria.

In addition to its antimicrobial properties, N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide has shown potential in modulating inflammatory pathways. Inflammatory responses play a critical role in many diseases, including autoimmune disorders and chronic inflammatory conditions. By targeting specific inflammatory mediators, this compound may help reduce inflammation and alleviate symptoms associated with these conditions. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The development of new drugs is a complex process that involves extensive testing and validation before reaching clinical use. N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide is currently undergoing preclinical studies to evaluate its safety profile and efficacy in treating various diseases. These studies include toxicity assessments, pharmacokinetic studies, and animal models to simulate human responses. The results from these studies will provide valuable insights into the compound's potential as a therapeutic agent.

The role of computational chemistry and molecular modeling has become increasingly important in drug discovery research. These tools allow scientists to predict how a compound will interact with biological targets at the molecular level. By using computational methods, researchers can identify potential binding sites on proteins or enzymes targeted by N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide and optimize its structure for better efficacy. Such approaches have significantly accelerated the drug discovery process in recent years.

The future prospects for N,N-dimethyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide are promising given its unique chemical properties and biological activities. As research continues to uncover new therapeutic applications for sulfonamide derivatives, this compound may emerge as a valuable tool in treating various diseases. Additionally, advancements in synthetic chemistry and drug delivery systems may further enhance its potential as a pharmaceutical agent.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd